(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid
Overview
Description
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group. The presence of these functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid typically involves the reaction of 5-tert-butyl-2-hydroxyphenylboronic ester with an appropriate reagent to yield the desired boronic acid. One common method is the hydrolysis of the corresponding boronic ester under acidic or basic conditions. The reaction can be carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding borate ester.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.
Major Products Formed
Scientific Research Applications
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Tert-butyl)-2-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tert-butyl and hydroxyl groups, making it less sterically hindered and less reactive.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
(3,5-Dimethylphenyl)boronic acid: Features two methyl groups, which influence its steric and electronic properties.
Uniqueness
(5-(Tert-butyl)-2-hydroxyphenyl)boronic acid is unique due to the presence of both the tert-butyl and hydroxyl groups, which enhance its stability and reactivity
Properties
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12-14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMKMRXTYEUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595158 | |
Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-27-3 | |
Record name | B-[5-(1,1-Dimethylethyl)-2-hydroxyphenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259209-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-tert-Butyl-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-tert-butyl-2-hydroxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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